molecular formula C42H28N6O2 B11118569 N,N'-[benzene-1,4-diylbis(1H-benzimidazole-2,5-diyl)]dinaphthalene-1-carboxamide

N,N'-[benzene-1,4-diylbis(1H-benzimidazole-2,5-diyl)]dinaphthalene-1-carboxamide

Cat. No.: B11118569
M. Wt: 648.7 g/mol
InChI Key: HEPTVNNFOPVBRI-UHFFFAOYSA-N
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Description

N-[2-(4-{5-[(1-NAPHTHYLCARBONYL)AMINO]-1H-1,3-BENZIMIDAZOL-2-YL}PHENYL)-1H-1,3-BENZIMIDAZOL-5-YL]-1-NAPHTHAMIDE is a complex organic compound characterized by its unique structure, which includes multiple benzimidazole and naphthyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-{5-[(1-NAPHTHYLCARBONYL)AMINO]-1H-1,3-BENZIMIDAZOL-2-YL}PHENYL)-1H-1,3-BENZIMIDAZOL-5-YL]-1-NAPHTHAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the naphthylcarbonyl group. Key steps include:

    Formation of Benzimidazole Core: This is achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Naphthylcarbonyl Group: The naphthylcarbonyl group is introduced via an amide bond formation reaction, typically using naphthylcarbonyl chloride and a suitable base.

    Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product. This step often requires the use of coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-{5-[(1-NAPHTHYLCARBONYL)AMINO]-1H-1,3-BENZIMIDAZOL-2-YL}PHENYL)-1H-1,3-BENZIMIDAZOL-5-YL]-1-NAPHTHAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and naphthyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzimidazole or naphthyl derivatives.

Scientific Research Applications

N-[2-(4-{5-[(1-NAPHTHYLCARBONYL)AMINO]-1H-1,3-BENZIMIDAZOL-2-YL}PHENYL)-1H-1,3-BENZIMIDAZOL-5-YL]-1-NAPHTHAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It is also studied for its photophysical properties.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[2-(4-{5-[(1-NAPHTHYLCARBONYL)AMINO]-1H-1,3-BENZIMIDAZOL-2-YL}PHENYL)-1H-1,3-BENZIMIDAZOL-5-YL]-1-NAPHTHAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to specific proteins or enzymes, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-{5-[(1-NAPHTHYLCARBONYL)AMINO]-1H-1,3-BENZIMIDAZOL-2-YL}PHENYL)-1H-1,3-BENZIMIDAZOL-5-YL]-1-NAPHTHAMIDE
  • N-[2-(4-{5-[(1-NAPHTHYLCARBONYL)AMINO]-1H-1,3-BENZIMIDAZOL-2-YL}PHENYL)-1H-1,3-BENZIMIDAZOL-5-YL]-1-NAPHTHAMIDE

Uniqueness

The uniqueness of N-[2-(4-{5-[(1-NAPHTHYLCARBONYL)AMINO]-1H-1,3-BENZIMIDAZOL-2-YL}PHENYL)-1H-1,3-BENZIMIDAZOL-5-YL]-1-NAPHTHAMIDE lies in its specific structural arrangement, which imparts unique photophysical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C42H28N6O2

Molecular Weight

648.7 g/mol

IUPAC Name

N-[2-[4-[5-(naphthalene-1-carbonylamino)-1H-benzimidazol-2-yl]phenyl]-1H-benzimidazol-5-yl]naphthalene-1-carboxamide

InChI

InChI=1S/C42H28N6O2/c49-41(33-13-5-9-25-7-1-3-11-31(25)33)43-29-19-21-35-37(23-29)47-39(45-35)27-15-17-28(18-16-27)40-46-36-22-20-30(24-38(36)48-40)44-42(50)34-14-6-10-26-8-2-4-12-32(26)34/h1-24H,(H,43,49)(H,44,50)(H,45,47)(H,46,48)

InChI Key

HEPTVNNFOPVBRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC4=C(C=C3)NC(=N4)C5=CC=C(C=C5)C6=NC7=C(N6)C=CC(=C7)NC(=O)C8=CC=CC9=CC=CC=C98

Origin of Product

United States

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